molecular formula C9H15IO B2425467 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-00-8

1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2425467
CAS No.: 2287333-00-8
M. Wt: 266.122
InChI Key: OZFKKWCCGYKRNY-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane is an organic compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of three interconnected cyclopropane rings. The presence of an iodine atom and an ethoxyethyl group further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine to the bicyclo[1.1.1]pentane framework. This can be achieved through the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysis has also been explored to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

  • Substitution reactions yield various substituted bicyclo[1.1.1]pentane derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique bicyclic structure. The iodine atom and ethoxyethyl group facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s rigid structure enhances its stability and reduces non-specific binding, making it an attractive candidate for drug development .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, lacking the iodine and ethoxyethyl substituents.

    1-Iodobicyclo[1.1.1]pentane: Similar structure but without the ethoxyethyl group.

    1-(2-Ethoxyethyl)bicyclo[1.1.1]pentane: Lacks the iodine atom.

Uniqueness: 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both the iodine atom and the ethoxyethyl group, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential in various applications, particularly in drug design and materials science .

Properties

IUPAC Name

1-(2-ethoxyethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c1-2-11-4-3-8-5-9(10,6-8)7-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFKKWCCGYKRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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